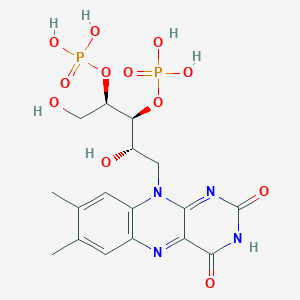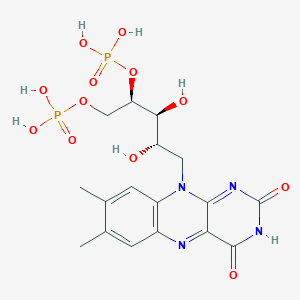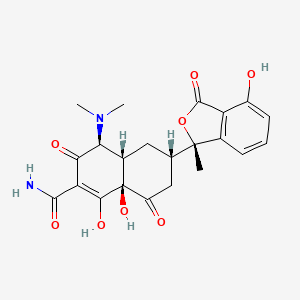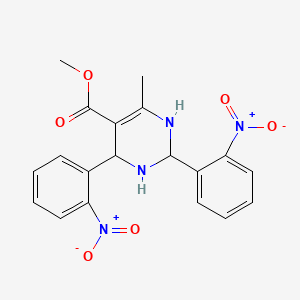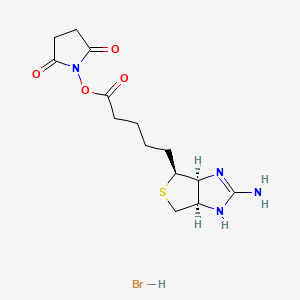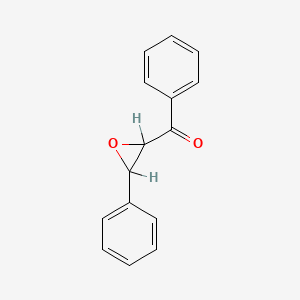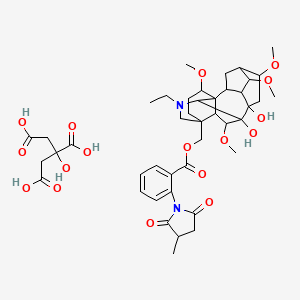
METHYLLYCACONITINE CITRATE
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).
Molecular Structure Analysis
MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).
Chemical Reactions and Properties
The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).
Physical Properties Analysis
The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).
Chemical Properties Analysis
MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).
Applications De Recherche Scientifique
MLA is a potent and specific receptor antagonist, especially effective against acetylcholine-induced currents in hippocampal neurons. It demonstrates a possible competitive mode of action and is useful for characterizing the alpha-bungarotoxin-sensitive subclass of neuronal nicotinic receptors (Alkondon et al., 1992).
It's been characterized as a highly selective ligand for alpha7-type neuronal nicotinic acetylcholine receptors (nAChR). MLA binds with high affinity to rat brain membranes, displaying a nicotinic pharmacology consistent with an interaction with alpha bungarotoxin-sensitive nAChR (Davies et al., 1999).
MLA and its analogues have potential as nicotinic receptor subtype-specific compounds, as demonstrated in studies on bovine adrenal α3β4* nicotinic receptors (Bryant et al., 2002).
It has been shown to be a powerful antagonist of homomeric alpha 7 receptors and heteromeric alpha 4 beta 2 receptors, suggesting a model of five putative MLA binding sites on the alpha 7 wild‐type receptor (Palma et al., 1996).
MLA is a selective probe for neuronal α‐bungarotoxin binding sites, displaying higher affinity for rat brain sites than for muscle receptors, making it a valuable structural probe for studying the neuronal protein (Ward et al., 1990).
In vivo studies have shown that chronic nicotine exposure affects the brain uptake of MLA, which is a critical consideration for its pharmacokinetics in nicotine-exposed individuals (Lockman et al., 2005).
MLA has been explored as a modulator in epilepsy and associated comorbidities, though its effects in such conditions require further investigation (Sharma et al., 2020).
Propriétés
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23514480 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




